molecular formula C12H9FN4O B11962903 N'-[(E)-(4-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide

N'-[(E)-(4-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide

Cat. No.: B11962903
M. Wt: 244.22 g/mol
InChI Key: BGWQSNBVMOOUBO-FRKPEAEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(4-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide is a Schiff base hydrazone compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a fluorophenyl group and a pyrazine ring, making it a unique and interesting molecule for various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide typically involves the reaction of 4-fluorobenzaldehyde with 2-pyrazinecarbohydrazide in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors could be employed to enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-[(E)-(4-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide involves its ability to form stable complexes with metal ions. This interaction can inhibit the activity of certain enzymes by blocking their active sites. The compound’s fluorophenyl group and pyrazine ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide is unique due to its specific combination of a fluorophenyl group and a pyrazine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H9FN4O

Molecular Weight

244.22 g/mol

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C12H9FN4O/c13-10-3-1-9(2-4-10)7-16-17-12(18)11-8-14-5-6-15-11/h1-8H,(H,17,18)/b16-7+

InChI Key

BGWQSNBVMOOUBO-FRKPEAEDSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=NC=CN=C2)F

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=NC=CN=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.